molecular formula C9H18ClNO B1433390 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride CAS No. 1803570-44-6

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride

Cat. No.: B1433390
CAS No.: 1803570-44-6
M. Wt: 191.7 g/mol
InChI Key: BMCLUAOGLKMUPA-UHFFFAOYSA-N
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Description

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is known for its role as a small-molecule inhibitor of RNA polymerase I transcription, showing promising activity against cancer cells without significant side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride typically involves the reaction of cyclohex-3-en-1-ylmethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its role in inhibiting RNA polymerase I transcription, making it a potential candidate for cancer research.

    Medicine: Explored for its therapeutic potential in treating cancer due to its ability to selectively target cancer cells.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting RNA polymerase I transcription, which is crucial for ribosomal RNA synthesis in cells. By targeting this pathway, it disrupts the production of ribosomes, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)ethylamine: Similar in structure but lacks the ethan-1-ol group.

    (Cyclohex-1-en-1-ylmethyl)amine hydrochloride: Similar but differs in the position of the double bond and the absence of the ethan-1-ol group.

Uniqueness

2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride is unique due to its specific structure that allows it to inhibit RNA polymerase I transcription effectively. This specificity makes it a valuable compound in cancer research and potential therapeutic applications.

Properties

IUPAC Name

2-(cyclohex-3-en-1-ylmethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-7-6-10-8-9-4-2-1-3-5-9;/h1-2,9-11H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCLUAOGLKMUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-44-6
Record name Ethanol, 2-[(3-cyclohexen-1-ylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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